molecular formula C16H20N2O4 B2879395 Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate CAS No. 1180768-13-1

Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate

Cat. No.: B2879395
CAS No.: 1180768-13-1
M. Wt: 304.346
InChI Key: KWNJHFATJVFMDR-UHFFFAOYSA-N
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Description

“Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate” is a complex organic compound. It contains a benzoate group, which is a common moiety in various pharmaceuticals and chemicals. The compound also contains a cyano group and an amino group, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of various functional groups. The benzoate group would likely contribute to the planarity of the molecule, while the cyano and amino groups could introduce some steric hindrance .


Chemical Reactions Analysis

The compound contains several functional groups that are reactive. The amino group can participate in acid-base reactions, the cyano group can undergo addition reactions, and the benzoate group can undergo ester hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar cyano, amino, and benzoate groups would likely make the compound somewhat polar and potentially soluble in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a pharmaceutical, the mechanism would depend on the specific biological target. If it’s a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, such as its reactivity, toxicity, and flammability .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in clinical trials, or investigating new therapeutic applications. If it’s a chemical reagent, future research could involve exploring new reactions or improving the synthesis method .

Properties

IUPAC Name

methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(2)16(3,10-17)18-14(19)9-22-13-7-5-12(6-8-13)15(20)21-4/h5-8,11H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNJHFATJVFMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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